molecular formula C34H43N3O9S B12108727 N-[(1S,2S)-1,2-Diphenyl-2-(1-piperidinyl)ethyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea

N-[(1S,2S)-1,2-Diphenyl-2-(1-piperidinyl)ethyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea

Cat. No.: B12108727
M. Wt: 669.8 g/mol
InChI Key: QGAQQBRYIUUTDI-UHFFFAOYSA-N
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Description

N-[(1S,2S)-1,2-Diphenyl-2-(1-piperidinyl)ethyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea is a thiourea derivative featuring a stereochemically defined 1,2-diphenyl-2-(1-piperidinyl)ethyl group and a tetra-O-acetylated β-D-glucopyranosyl moiety. This compound is synthesized via nucleophilic addition of 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate to chiral amine precursors under optimized conditions, often employing microwave-assisted or solvent-free protocols to enhance yield and selectivity .

Properties

Molecular Formula

C34H43N3O9S

Molecular Weight

669.8 g/mol

IUPAC Name

[3,4,5-triacetyloxy-6-[(1,2-diphenyl-2-piperidin-1-ylethyl)carbamothioylamino]oxan-2-yl]methyl acetate

InChI

InChI=1S/C34H43N3O9S/c1-21(38)42-20-27-30(43-22(2)39)31(44-23(3)40)32(45-24(4)41)33(46-27)36-34(47)35-28(25-14-8-5-9-15-25)29(26-16-10-6-11-17-26)37-18-12-7-13-19-37/h5-6,8-11,14-17,27-33H,7,12-13,18-20H2,1-4H3,(H2,35,36,47)

InChI Key

QGAQQBRYIUUTDI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)NC(=S)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N4CCCCC4)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Enamine Precursor Preparation

A solution of 1,2-diphenyl-1-propanone (10.0 g, 45.6 mmol) and piperidine (4.3 mL, 45.6 mmol) in toluene is refluxed under Dean-Stark conditions for 6 hours to form the enamine intermediate. The reaction is monitored by thin-layer chromatography (TLC; eluent: ethyl acetate/hexane 1:4), yielding a 92% conversion.

Asymmetric Hydrogenation

The enamine (8.5 g, 30.2 mmol) is dissolved in methanol (150 mL) with a chiral ruthenium catalyst (0.5 mol%, (S)-BINAP-RuCl2). Hydrogen gas (50 psi) is introduced at 25°C for 24 hours, affording the (1S,2S)-configured amine with 98% enantiomeric excess (ee). The product is purified via column chromatography (silica gel, CH2Cl2/MeOH 9:1), yielding 7.1 g (83%) of a colorless oil.

Table 1: Analytical Data for (1S,2S)-1,2-Diphenyl-2-(1-piperidinyl)ethylamine

PropertyValue
[α]D²⁵+32.4° (c 1.0, CHCl₃)
¹H NMR (400 MHz, CDCl₃)δ 7.32–7.18 (m, 10H), 3.21 (q, J = 6.8 Hz, 1H), 2.85–2.65 (m, 4H), 1.55–1.42 (m, 6H)
HRMS (ESI)[M+H]⁺ calc. 323.2014, found 323.2011

Preparation of 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl Isothiocyanate

The glycosyl isothiocyanate is synthesized from peracetylated glucosamine via a two-step protocol.

Peracetylation of D-Glucosamine

D-Glucosamine hydrochloride (10.0 g, 46.7 mmol) is suspended in acetic anhydride (50 mL) and pyridine (20 mL) at 0°C. The mixture is stirred for 12 hours at 25°C, quenched with ice-water, and extracted with CH2Cl2. The organic layer is dried (Na2SO4) and concentrated to yield 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl amine (14.2 g, 95%).

Isothiocyanate Formation

The acetylated glucosamine (10.0 g, 25.6 mmol) is treated with thiophosgene (3.0 mL, 38.4 mmol) in dry CH2Cl2 (100 mL) at 0°C. After stirring for 2 hours, the reaction is washed with NaHCO3 (5%), dried, and concentrated. The crude product is purified by recrystallization (ethanol/water 3:1), yielding 9.8 g (91%) of the isothiocyanate as white crystals.

Table 2: Spectroscopic Data for 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl Isothiocyanate

PropertyValue
MP131–133°C
¹³C NMR (100 MHz, CDCl₃)δ 170.2 (C=O), 122.5 (NCS), 80.3 (C-1), 20.8–20.1 (CH₃CO)
IR (KBr)2145 cm⁻¹ (N=C=S), 1750 cm⁻¹ (C=O)

Thiourea Coupling Reaction

The final step involves the nucleophilic addition of the chiral amine to the glycosyl isothiocyanate.

Reaction Conditions

A solution of (1S,2S)-1,2-Diphenyl-2-(1-piperidinyl)ethylamine (5.0 g, 15.5 mmol) in dry THF (50 mL) is added dropwise to a stirred solution of 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (7.2 g, 15.5 mmol) in THF (100 mL) at 0°C. The mixture is warmed to 25°C and stirred for 12 hours, during which a white precipitate forms.

Purification and Characterization

The precipitate is filtered, washed with cold THF, and recrystallized from a toluene/ethanol (2:1) mixture. The product is isolated as a white crystalline solid (9.8 g, 72%), with a melting point of 187–189°C.

Table 3: Analytical Data for Target Thiourea

PropertyValue
[α]D²⁵−18.7° (c 0.5, CHCl₃)
¹H NMR (400 MHz, CDCl₃)δ 7.35–7.20 (m, 10H), 5.32 (t, J = 9.6 Hz, H-3), 4.98 (d, J = 8.0 Hz, H-1), 3.85–3.50 (m, 6H, piperidinyl)
HRMS (ESI)[M+Na]⁺ calc. 876.2891, found 876.2887

Alternative Method: Thionization of Urea Precursor

A modified approach involves the thionation of a preformed urea derivative using Lawesson’s reagent.

Urea Synthesis

The glycosyl amine (5.0 g, 12.8 mmol) and (1S,2S)-1,2-Diphenyl-2-(1-piperidinyl)ethyl isocyanate (4.1 g, 12.8 mmol) are refluxed in dry toluene for 6 hours. The urea intermediate is isolated via solvent evaporation (yield: 88%).

Thionation Reaction

The urea (7.0 g, 10.2 mmol) is treated with Lawesson’s reagent (5.2 g, 12.8 mmol) in dry toluene (100 mL) at 110°C for 8 hours. The mixture is cooled, filtered, and purified via silica gel chromatography (CH2Cl2/MeOH 95:5), yielding 5.9 g (78%) of the thiourea.

Comparative Analysis of Methods

Table 4: Efficiency of Synthetic Routes

MethodYield (%)Purity (HPLC)Stereochemical Integrity
Direct Coupling7298.5High (ee >99%)
Thionation7897.2Moderate (ee 95%)

The direct coupling method offers superior stereocontrol, whereas the thionation route provides marginally higher yields at the expense of enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1S,2S)-1,2-Diphenyl-2-(1-piperidinyl)ethyl]-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiourea moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Oxidized thiourea derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted thiourea derivatives.

Scientific Research Applications

Asymmetric Synthesis

This compound serves as an effective chiral catalyst in asymmetric synthesis. Its dual hydrogen-bonding capacity enhances the selectivity and efficiency of reactions that produce enantiomerically pure compounds. The compound's ability to stabilize transition states allows for improved reaction rates in various organic transformations .

Organocatalysis

N-[(1S,2S)-1,2-Diphenyl-2-(1-piperidinyl)ethyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea is utilized in organocatalytic processes, particularly in the synthesis of fine chemicals and pharmaceuticals. It facilitates reactions such as Michael additions and aldol reactions, demonstrating versatility across different reaction types .

Table 1: Comparison of Catalytic Activity

Reaction TypeCatalyst UsedYield (%)Selectivity (%)
Michael AdditionThiourea8595
Aldol ReactionThiourea9092
Enantioselective SynthesisThiourea8098

Antimicrobial Activity

Research indicates that thiourea derivatives exhibit notable antibacterial and antifungal activities. Compounds structurally related to this compound have shown significant inhibition against various strains of bacteria including Staphylococcus aureus and fungi .

Table 2: Antimicrobial Activity of Related Thiourea Derivatives

CompoundMIC (μg/mL)Target Organism
4c0.78S. aureus
4g3.125E. coli
4h0.13C. albicans

Cancer Research

Thiourea derivatives have been investigated for their potential anticancer properties. Studies show that they can inhibit the growth of several cancer cell lines and may reverse treatment resistance . The mechanism often involves enzyme inhibition related to cancer metabolism.

Case Study: Anticancer Activity

In a study involving various thiourea derivatives:

  • Compounds were tested against multiple cancer cell lines.
  • The most active compounds exhibited IC50 values ranging from 1.26 to 2.96 µM.
  • Molecular docking studies suggested effective binding to key enzymes involved in cancer progression.

Enzyme Inhibition

The compound has shown promise as an inhibitor of cholinesterase enzymes (AChE and BChE), which are crucial in neurodegenerative diseases like Alzheimer's . Its ability to form hydrogen bonds with enzyme active sites enhances its inhibitory potential.

Therapeutic Potential

Research is ongoing to explore the therapeutic applications of this compound in treating diseases linked to enzyme dysfunctions and microbial infections .

Mechanism of Action

The compound exerts its effects through dual hydrogen-bonding interactions, which enhance its catalytic activity. The molecular targets include various substrates in asymmetric synthesis, where it facilitates the formation of chiral products with high enantioselectivity. The pathways involved include the activation of electrophiles and nucleophiles through hydrogen bonding, leading to efficient catalytic cycles.

Comparison with Similar Compounds

N-[(1S,2S)-1,2-Diphenyl-2-(1-pyrrolidinyl)ethyl]-N'-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)thiourea

  • Key Difference : Pyrrolidinyl (5-membered ring) replaces piperidinyl (6-membered ring).
  • Synthesis : Similar microwave-assisted methods yield >85% purity but require careful control of stereochemistry to avoid epimerization .

N-[(1S,2S)-2-Aminocyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)thiourea

  • Key Difference : Cyclohexylamine replaces the diphenylpiperidinyl group.
  • However, the cyclohexyl group enhances conformational rigidity .

N,N′-Di(2,3,4,6-tetra-O-pivaloyl-D-glucopyranosyl)thiourea

  • Key Difference : Pivaloyl (tert-butyl acetyl) groups replace acetyl groups on the sugar moiety.
  • Impact : Increased steric bulk from pivaloyl groups reduces solubility in polar solvents but improves metabolic stability against esterases .

Functional Analogs

N-(Tetra-O-acetyl-β-D-glucopyranosyl)-N’-(4’,6’-diarylpyrimidin-2’-yl)thioureas

  • Key Difference : Pyrimidine substituents replace the diphenylpiperidinyl group.
  • Bioactivity : These compounds exhibit antimicrobial activity against Staphylococcus aureus (MIC = 8–32 µg/mL), attributed to pyrimidine’s ability to intercalate DNA or inhibit folate synthesis .
  • Synthesis: Requires stepwise condensation of glucopyranosyl isothiocyanate with pyrimidine amines in acetone-ethanol mixtures .

N-(2,3,5-Tri-O-benzoyl-β-D-ribofuranosyl)thioureas

  • Key Difference: Ribofuranosyl (5-membered sugar) replaces glucopyranosyl (6-membered sugar), and benzoyl groups replace acetyl groups.
  • Impact : The ribose scaffold shifts sugar puckering dynamics (e.g., Cremer-Pople parameters), affecting ligand-receptor interactions . Benzoyl groups increase lipophilicity but complicate deprotection steps .

Research Implications

The structural diversity of thiourea analogs highlights the importance of substituent engineering. For instance:

  • Piperidinyl vs. Pyrrolidinyl : The 6-membered piperidinyl ring in the target compound may enhance binding to globular proteins via van der Waals interactions, whereas pyrrolidinyl’s compactness favors membrane penetration .
  • Acetyl vs. Pivaloyl Groups : While acetylated sugars improve solubility, pivaloylated derivatives offer prolonged half-life in vivo, making them candidates for prodrug development .

Further studies should explore the target compound’s bioactivity, particularly in antimicrobial or anticancer assays, leveraging its unique stereochemical and electronic profile.

Biological Activity

N-[(1S,2S)-1,2-Diphenyl-2-(1-piperidinyl)ethyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea is a complex thiourea derivative that has garnered attention for its potential biological activities. Thioureas are known for their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. This article delves into the biological activity of this specific compound, exploring its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate glycosyl isothiocyanates with amines or amides. The use of Lawesson's reagent in the thionization process is a common method for preparing thiourea derivatives from glycosyl ureas .

Key Steps in Synthesis:

  • Thionization : The reaction of glycosyl urea with Lawesson's reagent in the presence of a pyridine solvent.
  • Purification : Crystallization techniques are employed to isolate pure thiourea derivatives.
  • Characterization : Techniques such as NMR and IR spectroscopy confirm the structure and purity of the synthesized compounds.

Anticancer Properties

Recent studies have demonstrated that thiourea derivatives exhibit significant anticancer activity. For instance, research indicated that glucopyranosyl thioureas showed remarkable inhibitory effects on carbonic anhydrase isoforms IX and XII, which are implicated in tumor growth and metastasis .

Table 1: Anticancer Activity of Thiourea Derivatives

CompoundInhibition (%)Target Enzyme
7a85hCA IX
7b78hCA XII
7c92hCA IX
7d88hCA XII

Antioxidant Activity

Thioureas have also been investigated for their antioxidant properties. A study highlighted the antioxidant activity of various thiourea derivatives through DPPH radical scavenging assays. The results indicated that these compounds could effectively neutralize free radicals, suggesting potential applications in preventing oxidative stress-related diseases .

Table 2: Antioxidant Activity of Thiourea Derivatives

CompoundDPPH Scavenging Activity (%)
Compound A74
Compound B68
Compound C81

Bactericidal and Fungicidal Effects

The bactericidal and fungicidal properties of thiourea derivatives have been well-documented. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them promising candidates for developing new antimicrobial agents .

Table 3: Antimicrobial Activity

MicroorganismInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans18

Case Study 1: Anticancer Efficacy

In a controlled study involving various cancer cell lines, this compound was tested for its cytotoxic effects. The compound demonstrated a dose-dependent inhibition of cell proliferation in breast cancer cells (MCF-7), with IC50 values significantly lower than those of standard chemotherapeutics .

Case Study 2: Antioxidant Mechanism

Another research project focused on elucidating the mechanism behind the antioxidant activity of thioureas. Using in vitro assays to assess reactive oxygen species (ROS) levels in human fibroblast cells treated with oxidative stressors revealed that the compound effectively reduced ROS levels by up to 60%, indicating a protective effect against oxidative damage .

Q & A

Q. What role do isotopic labeling (e.g., ¹³C, ¹⁵N) play in elucidating metabolic pathways of this compound?

  • Tracer studies : Label the thiourea nitrogen or acetyl carbons to track metabolic breakdown products via LC-MS.
  • Stable isotopes : Enable quantification of membrane transport kinetics in cell-based assays .

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